Recombinant Human IDO1 Inhibition Potency of 3-(Furan-2-yl)pyridine vs. Fragments in the Same Primary Screen
In a purified recombinant human IDO1 inhibition assay, 3-(furan-2-yl)pyridine demonstrated an IC50 of 3.20E+3 nM (3,200 nM). This places it as a moderately potent fragment hit in the context of the same primary screening campaign. For direct comparison, another fragment hit from the same assay, BDBM24664 (2-(1H-imidazol-4-yl)benzene-1,3-diol), exhibited a weaker IC50 of 5.30E+3 nM (5,300 nM), while BDBM24667 (2-(1H-imidazol-4-yl)benzene-1-thiol) was significantly less active with an IC50 of 2.50E+4 nM (25,000 nM) [1]. This quantitative hierarchy positions 3-(furan-2-yl)pyridine as a superior starting point for fragment elaboration relative to these other confirmed hits from the same library.
| Evidence Dimension | Enzymatic IC50 (IDO1 inhibition) |
|---|---|
| Target Compound Data | IC50 = 3,200 nM |
| Comparator Or Baseline | BDBM24664: IC50 = 5,300 nM; BDBM24667: IC50 = 25,000 nM (both from same screen) |
| Quantified Difference | 1.66-fold more potent than BDBM24664; 7.8-fold more potent than BDBM24667 |
| Conditions | 96-well microtiter plate format, purified recombinant human IDO1, L-tryptophan substrate, pH 6.5, T=2°C |
Why This Matters
For procurement of fragment libraries or validation of new IDO1-targeting projects, this compound provides a chemically tractable furan-pyridine core with quantifiably better starting potency than other fragments in the same assay.
- [1] BindingDB. (2008). Enzyme Inhibition Constant Data for assayid=1, entry=2790: IC50 values for BDBM24684 (3,200 nM), BDBM24664 (5,300 nM), and BDBM24667 (25,000 nM) against human IDO1. View Source
